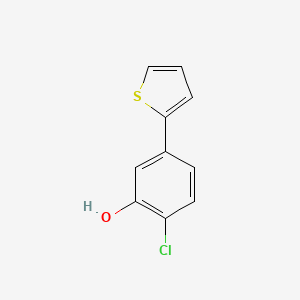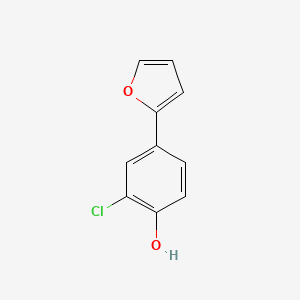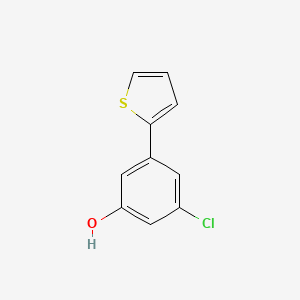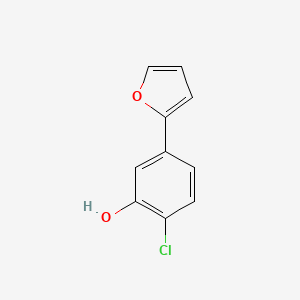
2-Chloro-5-(furan-2-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(furan-2-yl)phenol, 95% (2C5FP) is a chlorophenol that has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, as well as for its biochemical and physiological effects. The purpose of
Aplicaciones Científicas De Investigación
2-Chloro-5-(furan-2-yl)phenol, 95% has been used in the synthesis of various organic compounds, such as 3,4-dihydroxy-6-methyl-2-pyrone, 2-chloro-3-methyl-4-hydroxy-6-methyl-2-pyrone, and 2-chloro-3-methyl-4-hydroxy-6-methyl-2-pyrone derivatives. It has also been used in the synthesis of 5-chloro-2-furanones, which are a class of compounds that have been studied for their potential use in the treatment of cancer. Additionally, 2-Chloro-5-(furan-2-yl)phenol, 95% has been used in the synthesis of a variety of other organic compounds, including 2-chloro-5-formylphenol derivatives, 3-chloro-4-hydroxy-6-methyl-2-pyrone derivatives, and 5-chloro-2-furanones.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(furan-2-yl)phenol, 95% is not fully understood. However, it is believed that the reaction of 2-chloro-5-formylphenol and furan in the presence of a base catalyst results in the formation of a reactive intermediate, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(furan-2-yl)phenol, 95% are not well understood. However, it has been shown to have an inhibitory effect on the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have an inhibitory effect on the growth of certain fungi, including Candida albicans and Aspergillus niger.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-5-(furan-2-yl)phenol, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of scientific research applications and can be used in the synthesis of a variety of organic compounds. However, one of the main limitations of using 2-Chloro-5-(furan-2-yl)phenol, 95% in laboratory experiments is that it is toxic and should be handled with care.
Direcciones Futuras
The potential future directions for 2-Chloro-5-(furan-2-yl)phenol, 95% include further research into its biochemical and physiological effects, as well as its potential use in the synthesis of other organic compounds. Additionally, further research into the mechanism of action of 2-Chloro-5-(furan-2-yl)phenol, 95% could lead to the development of more efficient synthesis methods. Finally, further research into the potential therapeutic applications of 2-Chloro-5-(furan-2-yl)phenol, 95% could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
2-Chloro-5-(furan-2-yl)phenol, 95% is synthesized by the reaction of 2-chloro-5-formylphenol and furan in the presence of a base catalyst. The base catalyst is typically an alkali metal hydroxide, such as potassium hydroxide, sodium hydroxide, or lithium hydroxide. The reaction is typically carried out at a temperature of 100-120°C for a period of 4-6 hours.
Propiedades
IUPAC Name |
2-chloro-5-(furan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYWOFUOQXNPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685815 |
Source


|
| Record name | 2-Chloro-5-(furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(furan-2-YL)phenol | |
CAS RN |
1261919-31-6 |
Source


|
| Record name | 2-Chloro-5-(furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

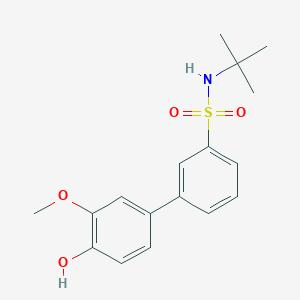
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)
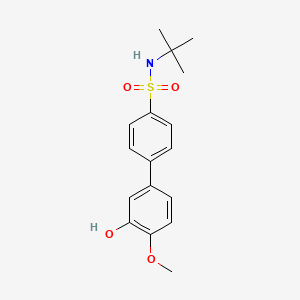
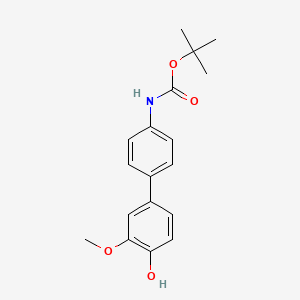
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

